N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[f][1,4]oxazepin ring which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The presence of the oxazepin ring indicates that this compound might have bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 2,3-dihydrobenzo[f][1,4]oxazepin ring, which could potentially be achieved through strategies involving the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2-C3 bond .Aplicaciones Científicas De Investigación
Illicit Drug Discovery
This compound has been discovered by Australian chemists as a new illicit drug . The compound was initially thought to be ketamine or a ketamine analogue called 2-fluorodeschloroketamine (2-FDCK), but further analysis revealed it to be a new substance . The team has taken to calling it CanKet, short for "Canberra ketamine" .
Psychoactive Substance
The compound is a new psychoactive substance, designed to resemble established illicit drugs . These substances present a major challenge when pill-testing, as their chemical fingerprints may not match those of known substances .
Emergency and Pre-Hospital Environment
Ketamine, which this compound is designed to resemble, is an invaluable agent in the emergency and pre-hospital environment . It’s possible that this compound could have similar applications, although more research would be needed to confirm this.
Part of Arylcyclohexamines
This compound is part of an emerging group of illicit drugs known as arylcyclohexamines . These drugs are known for their dissociative effects.
Synthesis Method
A synthesis method of a 2-fluoro-3-nitrobenzoic acid intermediate raw material, which could potentially be used in the synthesis of this compound, has been disclosed . The method is high in yield and suitable for large-scale production .
Antitubercular Activities
While not directly related to this compound, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds have been synthesized and assessed for their antitubercular activities . Given the structural similarities, it’s possible that this compound could also have potential antitubercular activities, although more research would be needed to confirm this.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-3-14(19)17-6-7-18-9-11-8-12(16)4-5-13(11)21-10-15(18)20/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXOWNBYJSHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1CC2=C(C=CC(=C2)F)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.